molecular formula C20H19N3O4S3 B2646766 N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-24-3

N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2646766
CAS RN: 851781-24-3
M. Wt: 461.57
InChI Key: LKNXXDWPLADMSD-UHFFFAOYSA-N
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Description

N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

One significant application of methanesulfonamide derivatives in scientific research is their role as potent inhibitors of cyclooxygenase-2 (COX-2). A study by (Singh et al., 2004) revealed that incorporating a methanesulfonamide group at position-4 of the C-5 phenyl ring of 1,5-diarylpyrazole yields several potent and selective inhibitors of COX-2, with IC(50) values as low as 30 nM.

Structural and Supramolecular Chemistry

Methanesulfonamide derivatives also find application in structural and supramolecular chemistry. (Dey et al., 2015) synthesized a series of nimesulidetriazole derivatives and analyzed their crystal structures, highlighting the impact of substitution on supramolecular assembly. Their study provides insights into the nature of intermolecular interactions, such as hydrogen bonds and π-π interactions, which are critical in the design of molecular materials.

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. (Alsaedi et al., 2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties. Their research indicated that several of these derivatives exhibited antimicrobial activity surpassing that of reference drugs, showcasing the potential of methanesulfonamide derivatives in combating microbial resistance.

Insecticidal Activity

The synthesis of novel pyrazole methanesulfonates demonstrates their potential in agrochemical research. (Finkelstein & Strock, 1997) designed pyrazole carboxamide methanesulfonates with notable insecticidal activity, indicating the role of these compounds in developing new pesticides.

Catalysis

Methanesulfonamide derivatives are also explored for their catalytic properties. (Wang et al., 2011) investigated ferrous methanesulfonate as a catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, revealing its efficiency and recyclability. This research highlights the utility of methanesulfonamide derivatives in green chemistry by facilitating reactions under environmentally friendly conditions.

properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-29(24,25)22-16-11-9-15(10-12-16)18-14-19(20-8-5-13-28-20)23(21-18)30(26,27)17-6-3-2-4-7-17/h2-13,19,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNXXDWPLADMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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